molecular formula C6H11NO B1265566 2-Ethyl-2-hydroxybutanenitrile CAS No. 34451-66-6

2-Ethyl-2-hydroxybutanenitrile

Cat. No.: B1265566
CAS No.: 34451-66-6
M. Wt: 113.16 g/mol
InChI Key: QWJRZIUNOYNJIQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-hydroxybutanenitrile: is an organic compound with the molecular formula C6H11NO . It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is also known by other names such as 2-hydroxy-2-ethylbutanenitrile and 3-pentanone cyanohydrin . It is a colorless liquid with a distinct chemical structure that makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-hydroxybutanenitrile can be synthesized through the reaction of propanal with sodium cyanide in the presence of sodium bisulfite. The reaction is carried out in an ice-salt bath to maintain a low temperature, which is crucial for the formation of the desired product. The reaction mixture is then extracted with ethyl ether and dried over magnesium sulfate before distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the compound. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

2-Ethyl-2-hydroxybutanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-hydroxybutanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-Hydroxy-2-methylbutanenitrile
  • 2-Hydroxy-2-ethylbutyronitrile
  • 2-Hydroxy-2-phenylacetonitrile

Comparison: 2-Ethyl-2-hydroxybutanenitrile is unique due to its specific ethyl and hydroxyl substituents, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for particular applications where other compounds might not be as effective .

Properties

IUPAC Name

2-ethyl-2-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(8,4-2)5-7/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJRZIUNOYNJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188025
Record name Butyronitrile, 2-ethyl-2-hydroxy-
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34451-66-6
Record name 2-Ethyl-2-hydroxybutanenitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyronitrile, 2-ethyl-2-hydroxy-
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Record name Butyronitrile, 2-ethyl-2-hydroxy-
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Record name 2-ethyl-2-hydroxybutyronitrile
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Record name 2-Ethyl-2-hydroxybutanenitrile
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